molecular formula C11H16N2O3 B13814025 N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide CAS No. 503189-73-9

N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide

Cat. No.: B13814025
CAS No.: 503189-73-9
M. Wt: 224.26 g/mol
InChI Key: ISXMHOHIKBJDAN-UHFFFAOYSA-N
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Description

N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide is a structurally unique acetamide derivative featuring a pyridinyl core substituted with hydroxyl, methyl, and oxo groups at positions 3, 2, and 4, respectively. The molecule is further functionalized via a propyl linker to an acetamide group.

Properties

CAS No.

503189-73-9

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-[3-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)propyl]acetamide

InChI

InChI=1S/C11H16N2O3/c1-8-11(16)10(15)4-7-13(8)6-3-5-12-9(2)14/h4,7,16H,3,5-6H2,1-2H3,(H,12,14)

InChI Key

ISXMHOHIKBJDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCNC(=O)C)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methyl-4-oxo-1(4H)-pyridine with propylamine in the presence of acetic anhydride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide and related compounds:

Compound Name Core Structure Key Substituents/Functional Groups Physicochemical Properties (logP, PSA, etc.) Biological/Functional Relevance
This compound (Target) Pyridinyl ring 3-hydroxy, 2-methyl, 4-oxo; propyl-acetamide Inferred: Lower logP due to polar groups Potential H-bond donor/acceptor motifs
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide () Diphenylpropyl backbone Methyl, oxo, acetamide logP: ~2.5 (estimated) Crystal packing via N–H···O interactions
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide () Fluorophenoxy-morpholinylpropyl 4-fluorophenoxy, morpholinyl, acetamide logP: 0.64; PSA: 43.67 Ų Enhanced solubility for CNS targeting
N-[3-(Trimethoxysilyl)propyl]acetamide () Trimethoxysilylpropyl Hydrolyzable silane group, acetamide Density: 1.1 g/cm³; pKa: ~16.5 Coatings, adhesives, environmental uses
DDU86439 () Indazolyl-fluorophenyl Dimethylaminopropyl, fluorophenyl-indazolyl, acetamide EC50: 6.9 µM (T. brucei growth inhibition) Antitrypanosomal lead compound

Key Research Findings and Comparative Analysis

Substituent-Driven Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl and oxo groups likely reduce its logP compared to analogs like N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide (estimated logP ~2.5) . In contrast, 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (logP 0.64) demonstrates balanced solubility for drug delivery .

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